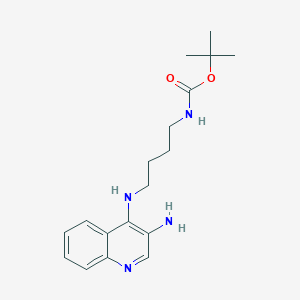

tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate

Description

tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate is a synthetic organic compound featuring a quinoline core substituted with an amino group at position 3, connected via a butyl linker to a tert-butyl carbamate group. This structure combines the aromatic heterocyclic properties of quinoline with the steric protection of the tert-butyl carbamate, making it a versatile intermediate in medicinal chemistry. The compound’s design is tailored to enhance solubility and stability while enabling selective interactions with biological targets, such as enzymes or receptors involved in inflammation or kinase signaling pathways. Its synthesis typically involves sequential protection-deprotection strategies and coupling reactions, as seen in structurally analogous compounds .

Properties

IUPAC Name |

tert-butyl N-[4-[(3-aminoquinolin-4-yl)amino]butyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2/c1-18(2,3)24-17(23)21-11-7-6-10-20-16-13-8-4-5-9-15(13)22-12-14(16)19/h4-5,8-9,12H,6-7,10-11,19H2,1-3H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLMGHVQXLTAJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCNC1=C(C=NC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate typically involves the reaction of 3-aminoquinoline with tert-butyl (4-aminobutyl)carbamate. One common method includes the use of triethylamine in dichloromethane at 0°C, followed by refluxing overnight . The crude product is then purified using silica gel chromatography .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar laboratory procedures with scale-up modifications to accommodate larger quantities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: Commonly with halides and other electrophiles.

Oxidation and Reduction: Though less common, these reactions can modify the quinoline ring or the amino groups.

Common Reagents and Conditions

Triethylamine: Used as a base in substitution reactions.

Dichloromethane: A solvent for many reactions involving this compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield various substituted quinoline derivatives .

Scientific Research Applications

tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.

Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.

Chemical Research: Employed in the study of quinoline derivatives and their chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of tert-Butyl Carbamate Derivatives

Key Findings :

Quinoline vs. Benzoxazole Derivatives: The quinoline core in the target compound offers superior planar aromaticity compared to benzoxazole, favoring interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). In contrast, benzoxazole derivatives exhibit anti-inflammatory activity via Toll-like receptor (TLR) modulation, as demonstrated in LPS-induced inflammation models . The 3-amino group on quinoline provides a hydrogen-bond donor site absent in benzoxazole analogs, which may enhance target specificity.

Impact of Substituents: Bromine (in 3-bromobenzyl analog): Increases molecular weight (MW: ~383 g/mol vs. Methoxy Group (in benzoxazole derivative): Enhances metabolic stability by resisting oxidative degradation, a feature absent in the aminoquinoline variant .

Synthetic Accessibility: All analogs share a common tert-butyl carbamate-protected butyl linker, simplifying synthesis via standard carbamate coupling protocols. However, introducing the 3-aminoquinoline group requires precise regioselective amination, whereas benzoxazole derivatives are synthesized via cyclization of o-aminophenols .

Biological Activity

tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate is a synthetic organic compound with the molecular formula C18H26N4O2 and a molecular weight of approximately 330.43 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to antimalarial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-aminoquinoline with tert-butyl (4-aminobutyl)carbamate. A common synthetic route includes using triethylamine as a base in dichloromethane, followed by refluxing overnight. This method has been shown to yield the compound with high efficiency and purity.

Antimalarial Properties

Research indicates that this compound exhibits significant antimalarial activity against Plasmodium species, which are responsible for malaria. The mechanism of action appears to involve inhibition of key enzymes essential for the survival and replication of the parasite.

Anticancer Activity

In addition to its antimalarial properties, preliminary studies suggest that this compound may also possess anticancer activities. The quinoline moiety is known for its ability to interact with various biological targets, potentially leading to apoptosis in cancer cells. Further investigation into its effects on cancer cell lines is warranted to elucidate these properties fully .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with molecular targets such as enzymes or receptors involved in cellular signaling pathways. The quinoline ring structure is particularly noted for its capacity to modulate enzyme activity and influence cellular processes .

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds can be beneficial:

| Compound Name | Structure | Similarity |

|---|---|---|

| tert-Butyl (4-aminoquinolin-4-yl)carbamate | Lacks nitro substitution | 0.95 |

| tert-Butyl (2-aminoquinoline)carbamate | Different position of amino group | 0.92 |

| tert-Butyl ((1S,3R)-3-amino-cyclohexane)-carbamate | Cyclohexane structure offers distinct steric effects | 0.98 |

This table highlights that while there are structurally similar compounds, the unique combination of functional groups in this compound contributes to its specific biological activities and potential applications in medicinal chemistry .

Study on Antimalarial Efficacy

A study conducted on various derivatives of quinoline demonstrated that this compound exhibited higher efficacy against Plasmodium falciparum compared to other tested compounds. The study utilized in vitro assays to measure IC50 values, revealing that this compound significantly inhibited parasite growth at low concentrations.

Investigation into Anticancer Potential

In another study focusing on the anticancer properties of quinoline derivatives, this compound was assessed for cytotoxicity against various cancer cell lines. Results indicated a dose-dependent response, with notable induction of apoptosis observed at higher concentrations .

Q & A

Q. What are the recommended synthetic strategies for preparing tert-butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate?

- Answer : The compound can be synthesized via a multi-step route involving: (1) Protection of the amine group in 3-aminoquinoline using tert-butyl carbamate (Boc) under basic conditions (e.g., triethylamine in dichloromethane). (2) Sequential alkylation or coupling reactions to introduce the butyl linker. (3) Deprotection under acidic conditions (e.g., TFA or HCl) to yield intermediates. Key considerations include maintaining anhydrous conditions and monitoring reaction progress via TLC or LC-MS .

Q. How should this compound be stored to ensure stability?

- Answer : Store at room temperature in a sealed container, protected from moisture and light. Desiccants (e.g., silica gel) are recommended for long-term storage. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the carbamate group .

Q. What analytical techniques are suitable for characterizing this compound?

- Answer : Use a combination of:

- NMR spectroscopy (1H/13C) to confirm structural integrity, particularly the Boc group (δ ~1.4 ppm for tert-butyl protons) and quinoline protons.

- Mass spectrometry (HRMS/ESI) for molecular weight validation.

- HPLC with UV detection (λ ~250–300 nm for quinoline absorption) to assess purity (>95% recommended for biological assays) .

Q. What are the primary biological applications of this compound in research?

- Answer : It is used as:

- A building block in medicinal chemistry for synthesizing kinase inhibitors (due to the quinoline scaffold).

- A protecting group intermediate in peptide synthesis.

- A substrate for studying enzyme interactions (e.g., cytochrome P450 or hydrolases) .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the 3-aminoquinoline moiety?

- Answer : Optimize using:

- Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination.

- Solvent systems : DMF or DMSO at 80–100°C for improved solubility.

- Stoichiometry : A 1.2:1 molar ratio of quinoline derivative to alkylating agent to minimize side reactions.

Monitor byproducts (e.g., deprotected amines) via LC-MS and adjust pH to stabilize intermediates .

Q. How do structural modifications (e.g., Boc group removal) affect biological activity?

- Answer : Deprotection of the Boc group (e.g., via HCl/dioxane) exposes the primary amine, enhancing:

- Binding affinity to target proteins (e.g., via hydrogen bonding).

- Solubility in aqueous buffers (critical for in vitro assays).

Comparative studies using analogues (e.g., tert-butyl (4-aminocyclohexyl)carbamate) show reduced activity when bulky substituents are retained .

Q. How can researchers resolve contradictions in reported biological activity data for similar compounds?

- Answer : Conduct meta-analysis with attention to:

- Experimental conditions : Buffer pH, temperature, and assay type (e.g., fluorescence vs. radiometric).

- Compound purity : Impurities >5% may skew results (validate via HPLC).

- Structural analogs : Compare with tert-butyl (4-(2-bromoacetyl)phenyl)carbamate, which shares reactivity but differs in steric effects .

Q. What strategies mitigate instability during handling of air-sensitive intermediates?

- Answer : Implement:

- Schlenk techniques for moisture-sensitive steps.

- Inert atmosphere (N₂/Ar) in gloveboxes for storage.

- Stabilizing additives : Chelators (e.g., EDTA) to prevent metal-catalyzed degradation .

Q. How can surface plasmon resonance (SPR) elucidate interactions between this compound and target enzymes?

- Answer : Immobilize the enzyme on a sensor chip and inject the compound at varying concentrations. Analyze:

- Binding kinetics : kₐ (association) and k_d (dissociation) rates.

- Affinity constants (K_D) : Compare with control compounds (e.g., tert-butyl (4-hydroxybutan-2-yl)carbamate) to assess specificity .

Q. How do regulatory guidelines (e.g., OSHA, REACH) impact laboratory handling of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.